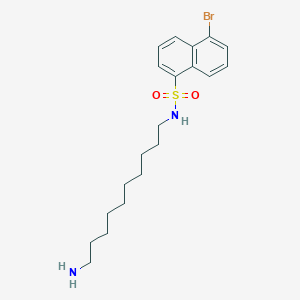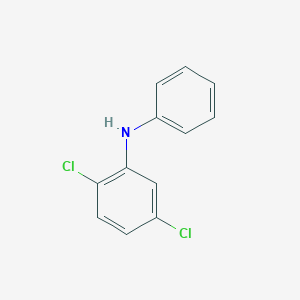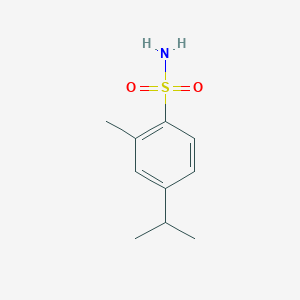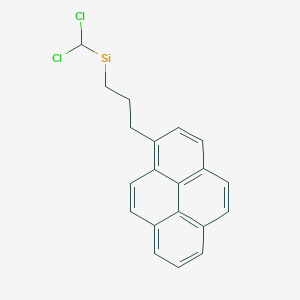![molecular formula C7H17NO3P- B14314714 [Di(propan-2-yl)amino]-methoxyphosphinate CAS No. 114333-16-3](/img/structure/B14314714.png)
[Di(propan-2-yl)amino]-methoxyphosphinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Di(propan-2-yl)amino]-methoxyphosphinate is a synthetic chemical compound belonging to the organophosphorus class. This compound is known for its high toxicity and is primarily used in chemical warfare as a nerve agent. It is a thiophosphonate, which means it contains a phosphorus atom bonded to sulfur, oxygen, and nitrogen atoms. The compound is colorless and odorless in its pure form .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Di(propan-2-yl)amino]-methoxyphosphinate involves several steps. The primary method is the transester process, which produces a racemic mixture of the two enantiomers. This process begins with the methylation of phosphorus trichloride to produce methyl phosphonous dichloride. The resulting material is then reacted with ethanol to form a diester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent safety measures due to the compound’s high toxicity. The production facilities are equipped with advanced safety systems to prevent accidental exposure and environmental contamination .
化学反応の分析
Types of Reactions
[Di(propan-2-yl)amino]-methoxyphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under controlled conditions to ensure safety and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce phosphine oxides, while substitution reactions can yield various phosphonate derivatives .
科学的研究の応用
[Di(propan-2-yl)amino]-methoxyphosphinate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying organophosphorus chemistry.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with enzymes and proteins.
Medicine: Research focuses on developing antidotes and treatments for poisoning by this compound.
Industry: It is used in the development of pesticides and other chemical products.
作用機序
The primary mechanism of action of [Di(propan-2-yl)amino]-methoxyphosphinate is the inhibition of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. By blocking this enzyme, the compound causes an accumulation of acetylcholine in the synaptic cleft, leading to continuous stimulation of muscles, glands, and central nervous system neurons. This results in severe physiological effects, including muscle paralysis and respiratory failure .
類似化合物との比較
Similar Compounds
VX: Another highly toxic nerve agent with a similar structure and mechanism of action.
EA-2192: A degradation product of VX that is also highly toxic and inhibits acetylcholinesterase.
Uniqueness
[Di(propan-2-yl)amino]-methoxyphosphinate is unique due to its specific molecular structure, which allows it to interact with acetylcholinesterase in a highly effective manner. Its stability and persistence in the environment also make it a particularly dangerous compound .
特性
CAS番号 |
114333-16-3 |
|---|---|
分子式 |
C7H17NO3P- |
分子量 |
194.19 g/mol |
IUPAC名 |
[di(propan-2-yl)amino]-methoxyphosphinate |
InChI |
InChI=1S/C7H18NO3P/c1-6(2)8(7(3)4)12(9,10)11-5/h6-7H,1-5H3,(H,9,10)/p-1 |
InChIキー |
JRPSUKHOMUIFMO-UHFFFAOYSA-M |
正規SMILES |
CC(C)N(C(C)C)P(=O)([O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Phenylbicyclo[3.2.2]nona-2,6,8-triene](/img/structure/B14314632.png)





![2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14314683.png)
![2-[(2,7-Dinitro-9H-fluoren-9-ylidene)methyl]furan](/img/structure/B14314697.png)




![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)-](/img/structure/B14314731.png)

